2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound
Scientific Research Applications
Pharmacophore Design and Selective Inhibition
This compound is part of a class of synthetic compounds known for their role in inhibiting the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. A comprehensive review by Scior et al. (2011) discusses the design, synthesis, and activity studies of tri- and tetra-substituted imidazole scaffolds, including 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid derivatives. These compounds are highlighted for their selective inhibition capabilities, binding to the adenosine triphosphate (ATP) pocket of p38 MAP kinase, and showing promise in the treatment of inflammatory diseases without the adverse effects associated with traditional anti-inflammatory drugs (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Synthesis and Transformation
Abdurakhmanova et al. (2018) discuss the synthesis and chemical transformations of 4-phosphorylated derivatives of 1,3-azoles, including imidazole derivatives. The review encompasses methods of synthesis and the chemical and biological properties of these compounds, indicating their potential in developing new materials and drugs with diverse functionalities (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Optical Sensors and Medicinal Chemistry
Jindal and Kaur (2021) review pyrimidine-based optical sensors, including derivatives of imidazopyridines, highlighting their applications in sensing technologies and their biological and medicinal relevance. This review underlines the functional versatility of imidazopyridine derivatives in creating sensitive and specific sensors for various applications, including biomedical diagnostics (Jindal & Kaur, 2021).
Antimicrobial Agents
Sanapalli et al. (2022) review the role of synthetic imidazopyridine-based derivatives as potential inhibitors against multi-drug resistant bacterial infections. This review emphasizes the importance of fused pyridines, including imidazopyridines, in medicinal chemistry for their broad pharmacological activities. The study highlights the structural activity relationships (SAR) and the potential of these compounds in overcoming bacterial resistance, pointing towards the future development of novel antibacterial agents with fewer side effects (Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022).
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding getting the compound in eyes, on skin, or on clothing .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, are known to interact with various biological targets due to their broad spectrum of biological activity .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can interact with their targets through various mechanisms, which can lead to changes in cellular processes .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to influence a wide range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Compounds within the imidazo[1,2-a]pyridine class have been associated with a wide range of biological activities .
Properties
IUPAC Name |
2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-11-4-1-9(2-5-11)12-8-17-7-10(14(18)19)3-6-13(17)16-12/h1-8H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUPQMNNZGSOKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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